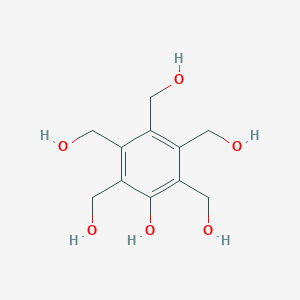
Pentakis(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(hydroxymethyl)phenol is a phenolic compound characterized by the presence of five hydroxymethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentakis(hydroxymethyl)phenol can be synthesized through the reaction of phenol with formaldehyde under specific conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives of phenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentakis(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other mild oxidants.
Reduction: Sodium borohydride is often used for the reduction of hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentakis(hydroxymethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized in the production of phenolic resins and other industrial materials
Mechanism of Action
The mechanism of action of pentakis(hydroxymethyl)phenol involves its ability to donate hydrogen atoms from the hydroxyl groups, thereby neutralizing free radicals and exhibiting antioxidant properties. This compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para position on the benzene ring.
Catechol: A phenolic compound with two hydroxyl groups in an ortho position on the benzene ring
Uniqueness
Pentakis(hydroxymethyl)phenol is unique due to the presence of five hydroxymethyl groups, which significantly enhance its reactivity and potential applications compared to simpler phenolic compounds. This structural feature allows for a greater degree of functionalization and interaction with various chemical and biological systems.
Properties
CAS No. |
61192-34-5 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2,3,4,5,6-pentakis(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h12-17H,1-5H2 |
InChI Key |
WVDBOODLVILNED-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CO)CO)O)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)



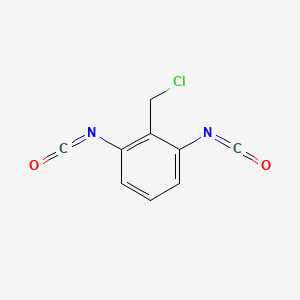

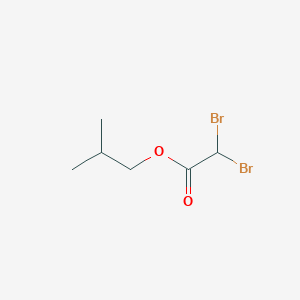
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
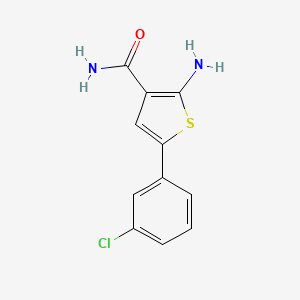

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
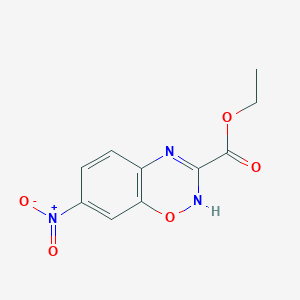
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
